BenchChemオンラインストアへようこそ!

methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

Physicochemical profiling Drug-likeness CNS MPO desirability

Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate (CAS 953201-24-6; PubChem CID 16886876; molecular formula C23H27N3O4; MW 409.5 g/mol) is a synthetic small molecule belonging to the N-benzylpiperidine oxalamide ester class. Its structure incorporates a 1-benzylpiperidine moiety linked through an oxalyl diamide bridge to a methyl 4-aminobenzoate terminus, yielding a compound with 2 hydrogen bond donors, 5 hydrogen bond acceptors, a topological polar surface area of 87.7 Ų, and a calculated XLogP3 of 2.9, placing it in a moderately lipophilic physicochemical space relevant for central nervous system and intracellular target engagement.

Molecular Formula C23H27N3O4
Molecular Weight 409.486
CAS No. 953201-24-6
Cat. No. B2861294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate
CAS953201-24-6
Molecular FormulaC23H27N3O4
Molecular Weight409.486
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C23H27N3O4/c1-30-23(29)19-7-9-20(10-8-19)25-22(28)21(27)24-15-17-11-13-26(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,27)(H,25,28)
InChIKeyIRBIFIMOEOQBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate (CAS 953201-24-6): Chemical Identity and Procurement-Relevant Classification


Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate (CAS 953201-24-6; PubChem CID 16886876; molecular formula C23H27N3O4; MW 409.5 g/mol) is a synthetic small molecule belonging to the N-benzylpiperidine oxalamide ester class [1]. Its structure incorporates a 1-benzylpiperidine moiety linked through an oxalyl diamide bridge to a methyl 4-aminobenzoate terminus, yielding a compound with 2 hydrogen bond donors, 5 hydrogen bond acceptors, a topological polar surface area of 87.7 Ų, and a calculated XLogP3 of 2.9, placing it in a moderately lipophilic physicochemical space relevant for central nervous system and intracellular target engagement [1]. The compound is commercially available through multiple research chemical suppliers and is catalogued within the Mcule screening collection (MCULE-4479686070-0), indicating its inclusion in diversity-oriented and targeted screening libraries for early-stage drug discovery [2].

Why Generic Substitution Fails for Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate: The Structural Specificity Argument


Generic substitution of methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate with other N-benzylpiperidine derivatives or oxalamide-containing compounds is scientifically unjustified because the oxalyl diamide linker connecting the 1-benzylpiperidine pharmacophore to the methyl 4-aminobenzoate terminus is a critical determinant of both conformational flexibility and hydrogen-bonding potential; even minor structural perturbations—such as replacing the oxalamide with a simple acetamide, relocating the benzyl group, or substituting the methyl ester with a carboxylic acid—would alter the compound's XLogP3 (2.9), topological polar surface area (87.7 Ų), and rotatable bond count (7), all of which are tightly coupled to target-binding pharmacophore geometry [1]. Importantly, while the benzylpiperidine scaffold is a privileged structure found across numerous bioactive molecules—including acetylcholinesterase inhibitors (e.g., donepezil-related analogs with Ki values in the low nanomolar range), sigma-1 receptor ligands, and fatty acid synthetase inhibitors—the specific oxalamide-benzoate substitution pattern of this compound defines a distinct chemotype whose binding profile cannot be extrapolated from scaffold-class averages alone [2].

Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: XLogP3, TPSA, and Rotatable Bond Count Compared to Donepezil and Representative Benzylpiperidine Oxalamides

The target compound's computed XLogP3 of 2.9 positions it in a moderately lipophilic range distinct from the highly optimized acetylcholinesterase inhibitor donepezil (XLogP3 ≈ 4.3), while its topological polar surface area of 87.7 Ų is substantially larger than simpler N-benzylpiperidine amides such as N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenyloxalamide (estimated TPSA ≈ 58 Ų) [1] [2]. This combination of moderate lipophilicity and higher TPSA places the compound closer to the optimal CNS multiparameter optimization (MPO) desirability window than many comparator benzylpiperidine derivatives, suggesting a differentiated absorption and brain-penetration profile without the need for additional structural optimization [3].

Physicochemical profiling Drug-likeness CNS MPO desirability

Structural Uniqueness of the Oxalyl Diamide Linker: Rotatable Bond and Hydrogen-Bond Donor Configuration vs. Common Acetamide and Carbamate Analogs

The oxalyl diamide linker (-NH-C(=O)-C(=O)-NH-) in the target compound provides two hydrogen bond donors (HBD = 2) arranged in a planar, conjugated geometry across a 7-rotatable-bond framework, a feature absent in common 1-benzylpiperidine analogs such as 4-acetamido-1-benzylpiperidine (HBD = 1, rotatable bonds = 3) or N-(1-benzylpiperidin-4-yl)-N-methyl-4-substituted carboxamides (HBD = 1) [1] [2]. This dual-donor, extended linker architecture creates a unique pharmacophoric pattern that enables simultaneous engagement of two hydrogen-bond acceptor sites separated by approximately 5–6 Å, a spatial arrangement not achievable with single-amide or carbamate linkers [3].

Medicinal chemistry Scaffold diversity Conformational analysis

PIKfyve and PDE4B Biochemical Inhibition Profile: Low-Micromolar Activity Differentiating from Inactive Benzylpiperidine Analogs in the Same Screening Panel

In biochemical screening panels deposited in BindingDB, structurally related N-benzylpiperidine oxalamide compounds (sharing the 1-benzylpiperidin-4-yl-methyl-oxalamide substructure) demonstrated measurable inhibition of PIKfyve lipid kinase (IC50 = 5.75 μM) and PDE4B1 phosphodiesterase (IC50 = 5.90 μM) [1] [2]. In contrast, numerous benzylpiperidine derivatives lacking the oxalyl diamide linker showed no detectable activity (>100 μM) against these same targets within identical assay formats, indicating that the oxalamide-benzoate chemotype confers a distinct polypharmacology profile not present in simpler benzylpiperidine scaffolds [3]. Caution: these data derive from close structural analogs, not the exact CAS 953201-24-6 compound, and should be treated as class-level inference until confirmed with the specific compound.

Kinase inhibition Phosphodiesterase inhibition Screening library profiling

Mcule Screening Collection Provenance: Inventory Availability and Purity Specification Enabling Immediate Procurement for Diversity Screening

The compound (Mcule ID MCULE-4479686070-0) is catalogued within the Mcule purchasable compound database, an integrated drug discovery platform providing high-purity compounds for hit identification and lead optimization [1]. Unlike many benzylpiperidine oxalamide analogs that exist only as virtual compounds or require custom synthesis with 8–12 week lead times, this specific compound has confirmed inventory availability with defined purity specifications, enabling same-week procurement and immediate screening deployment—a critical logistical advantage for time-sensitive hit expansion campaigns .

Chemical supplier Screening library Procurement logistics

Methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate: High-Value Research and Industrial Application Scenarios


Diversity-Oriented Screening Library Expansion with CNS-Favorable Physicochemical Space Coverage

With an XLogP3 of 2.9 and TPSA of 87.7 Ų, this compound occupies a CNS MPO-favorable region underrepresented in many commercial screening libraries, which tend to be enriched in either excessively lipophilic (XLogP3 >4) or highly polar (TPSA >120 Ų) compounds [1]. Procurement of this compound enables research groups to fill a physicochemical gap in their diversity screening decks, increasing the probability of identifying hits against targets requiring balanced permeability and solubility—such as intracellular CNS targets, orphan GPCRs, and epigenetic reader domains—without the need for compound re-synthesis or property optimization [2].

PIKfyve and PDE4B Hit Confirmation and Selectivity Profiling Using a Structurally Differentiated Chemotype

Based on class-level biochemical evidence showing low-micromolar PIKfyve (IC50 ≈ 5.75 μM) and PDE4B1 (IC50 ≈ 5.90 μM) inhibition for structurally related oxalamide-benzylpiperidine analogs, this specific compound serves as a confirmatory tool to establish whether the oxalyl diamide-benzoate substructure is the minimum pharmacophore responsible for this dual-target activity [1]. Unlike many benzylpiperidine derivatives that are inactive against these targets (>100 μM), the oxalamide linker appears essential for activity, making this compound a critical reagent for selectivity profiling against closely related lipid kinases (PIKfyve vs. PIP5K) and phosphodiesterase isoforms (PDE4B vs. PDE4A/D) [2].

Scaffold-Hopping Reference Compound for Benzylpiperidine-Based Drug Discovery Programs

The unique oxalyl diamide linker architecture—offering two hydrogen bond donors separated by a planar conjugated spacer—differentiates this compound from all common benzylpiperidine scaffolds (acetamides, carbamates, sulfonamides, and ureas) [1]. Medicinal chemistry teams engaged in scaffold-hopping campaigns can use this compound as a reference to evaluate whether the dual-donor oxalamide pharmacophore confers advantages in potency, selectivity, or physicochemical properties compared to established benzylpiperidine drugs such as donepezil or investigational sigma-1 receptor ligands [2].

Immediate-Access Hit Expansion for Time-Critical Screening Campaigns

The confirmed commercial availability of this compound through the Mcule platform eliminates the 8–12 week custom synthesis lead time typical for structurally novel benzylpiperidine oxalamides [1]. This logistical advantage is critical for hit expansion campaigns where follow-up compounds must be screened within days of primary hit identification. Procurement of this ready-to-ship compound enables rapid construction of a focused analog set around the oxalamide-benzoate chemotype, accelerating SAR development and reducing project timeline risk [2].

Quote Request

Request a Quote for methyl 4-({[(1-benzylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.